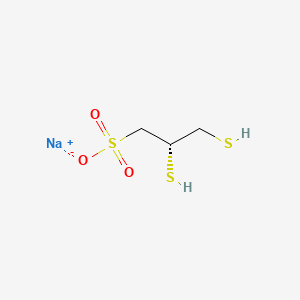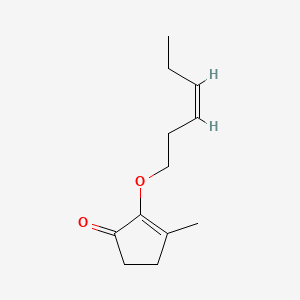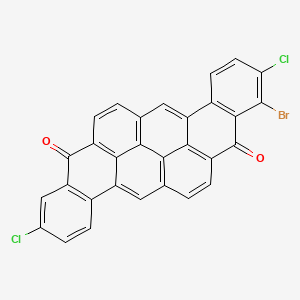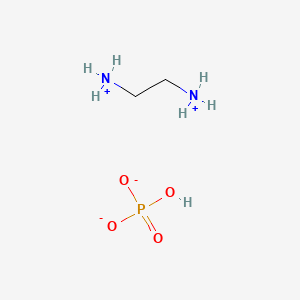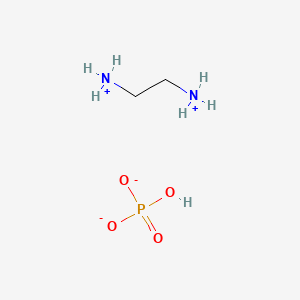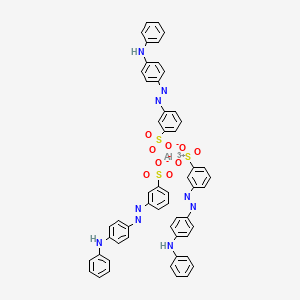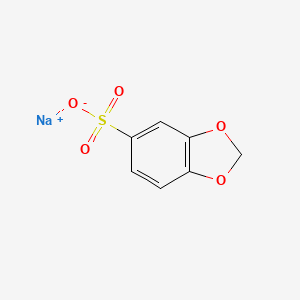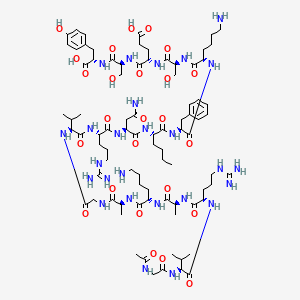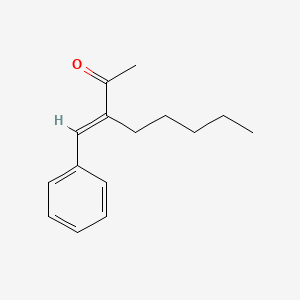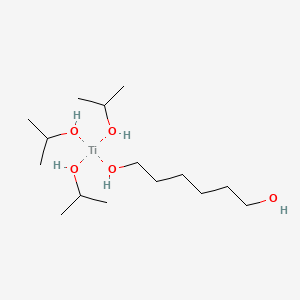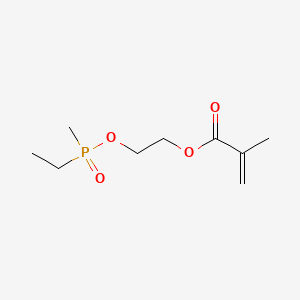
2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate is an organophosphorus compound with the molecular formula C9H17O4P.
Preparation Methods
The synthesis of 2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate typically involves the reaction of ethylmethylphosphinic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .
Chemical Reactions Analysis
2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylmethylphosphinyl group can be replaced by other nucleophiles such as amines or thiols.
Polymerization: As a methacrylate ester, it can undergo free radical polymerization to form polymers with unique properties.
Scientific Research Applications
2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as flame retardancy and thermal stability.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its unique chemical structure.
Biological Studies: It is employed in the study of enzyme inhibition and as a potential ligand for metal ion coordination.
Medical Research: The compound is investigated for its potential use in drug delivery systems and as a component in biomedical materials.
Mechanism of Action
The mechanism of action of 2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate involves its interaction with various molecular targets. The ethylmethylphosphinyl group can coordinate with metal ions, affecting their biological activity. Additionally, the methacrylate moiety allows the compound to participate in polymerization reactions, leading to the formation of polymeric networks with specific properties .
Comparison with Similar Compounds
2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate can be compared with other similar compounds such as:
2-((Dimethylphosphinyl)oxy)ethyl methacrylate: This compound has a dimethylphosphinyl group instead of an ethylmethylphosphinyl group, leading to differences in reactivity and properties.
2-((Diethylphosphinyl)oxy)ethyl methacrylate: The presence of a diethylphosphinyl group results in variations in the compound’s chemical behavior and applications.
2-((Methylphosphinyl)oxy)ethyl methacrylate:
Properties
CAS No. |
85567-24-4 |
|---|---|
Molecular Formula |
C9H17O4P |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-[ethyl(methyl)phosphoryl]oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H17O4P/c1-5-14(4,11)13-7-6-12-9(10)8(2)3/h2,5-7H2,1,3-4H3 |
InChI Key |
NSYQLVPFHHUASQ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C)OCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


